molecular formula C11H9NOS B1351180 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde CAS No. 55327-23-6

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1351180
CAS RN: 55327-23-6
M. Wt: 203.26 g/mol
InChI Key: QRPSQJOXOZJEHJ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a chemical compound with the empirical formula C11H9NOS and a molecular weight of 203.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can be represented by the SMILES string Cc1nc(sc1C=O)-c2ccccc2 . This indicates that the molecule contains a methyl group (CH3) attached to a thiazole ring, which is further connected to a phenyl ring and a formyl group (C=O) .


Chemical Reactions Analysis

As mentioned earlier, thiazole derivatives can undergo the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The exact reactions involving 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde are not specified in the sources.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of pyrrolo[2,1-b]thiazoles, revealing methods involving substitution into the thiazole 2-methyl group followed by intramolecular cyclisation and dehydration. This process yielded pyrrolothiazoles with a focus on examining the rotational isomerism of derived 5-carbaldehydes, including those structurally related to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Brindley, Gillon, & Meakins, 1986).

Antimicrobial Applications

  • Research conducted in 2017 identified compounds structurally similar to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, particularly 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones. These compounds demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, highlighting the potential of thiazole derivatives in antimicrobial applications (B'Bhatt & Sharma, 2017).

Structural Characterization and Formation

  • Another study detailed the synthesis of thiazole and pyrazoline derivatives from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a compound with structural similarities to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. The antimicrobial, anti-inflammatory, and analgesic activities of these synthesized compounds were also evaluated, indicating the chemical's versatility (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Preparation and Investigation of Structural Features

  • Research on N,N-Disubstituted 2-aminothiazoles, which are closely related to the compound of interest, explored methods for preparation and investigated their structural features. This study contributes to the understanding of the chemical characteristics of thiazole derivatives (Gillon et al., 1983).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product . It’s important to handle it with appropriate safety measures.

Future Directions

While specific future directions for this compound are not mentioned in the sources, research on thiazole derivatives is ongoing, and they contribute to the development of various drugs and biologically active agents .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSQJOXOZJEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383711
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

CAS RN

55327-23-6
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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